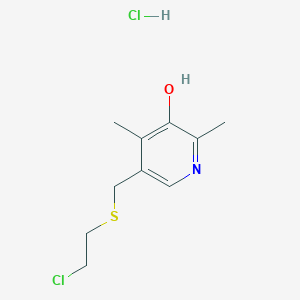
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group, two methyl groups, and a 2-chloroethylsulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethyl-3-hydroxypyridine with 2-chloroethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cell death, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)sulfide: Known for its use as a chemical warfare agent, it shares the chloroethylsulfanyl group but lacks the pyridine ring and hydroxyl group.
2-chloro-5-{[(2-chloroethyl)sulfanyl]methyl}furan: Similar in structure but contains a furan ring instead of a pyridine ring.
Uniqueness
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The combination of the hydroxyl group and the chloroethylsulfanyl group also provides a versatile platform for further chemical modifications and functionalization.
Propriétés
Numéro CAS |
6971-66-0 |
|---|---|
Formule moléculaire |
C10H15Cl2NOS |
Poids moléculaire |
268.20 g/mol |
Nom IUPAC |
5-(2-chloroethylsulfanylmethyl)-2,4-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNOS.ClH/c1-7-9(6-14-4-3-11)5-12-8(2)10(7)13;/h5,13H,3-4,6H2,1-2H3;1H |
Clé InChI |
BCCUFGZIRVRGMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1CSCCCl)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


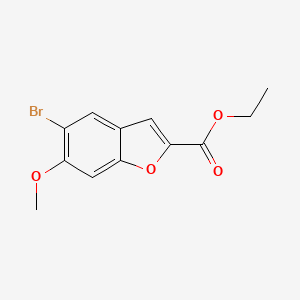
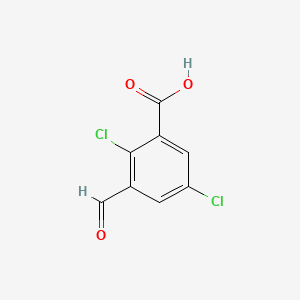

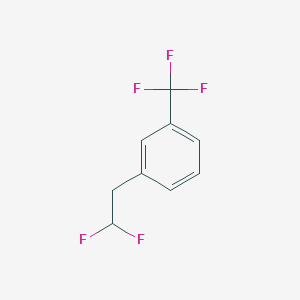
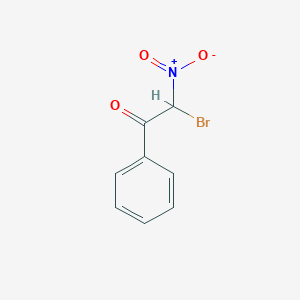
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
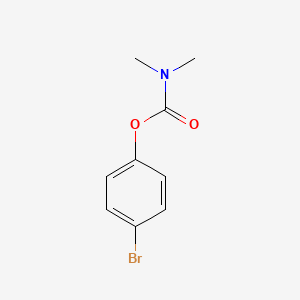
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)

![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
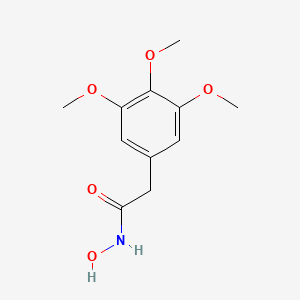
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012501.png)
